molecular formula C11H11N3O2 B1440092 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-21-3

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1440092
CAS No.: 1219828-21-3
M. Wt: 217.22 g/mol
InChI Key: DDMZLPRKLDCCKX-UHFFFAOYSA-N
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Description

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-(allyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of the allyloxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Biological Activity

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. Its unique structure, which includes an allyloxy group attached to a phenyl ring, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
  • Molecular Formula : C11_{11}H11_{11}N3_{3}O2_{2}
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 1219828-21-3

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The presence of the allyloxy group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The estimated IC50_{50} values for these cell lines are indicative of its potency:

Cell Line IC50_{50} (µM)
HepG26.19
MCF-75.10
HCT116Not specified

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, reducing oxidative stress in cellular models.
  • Anticancer Studies : A comparative study on various oxadiazole derivatives indicated that modifications to the phenyl ring significantly impact anticancer activity. Compounds with electron-donating groups displayed enhanced activity against cancer cell lines compared to those with electron-withdrawing groups.
  • In Vivo Studies : Preliminary in vivo tests using animal models have demonstrated that certain oxadiazole derivatives can reduce tumor growth by inducing apoptosis and inhibiting angiogenesis.

Future Directions

The ongoing research into this compound suggests potential applications in drug development. Further investigations are required to:

  • Optimize synthetic routes for improved yield.
  • Conduct detailed pharmacokinetic and toxicological studies.
  • Explore structural modifications to enhance biological activity and selectivity.

Properties

IUPAC Name

5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMZLPRKLDCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677734
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219828-21-3
Record name 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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